Dalargin

Vue d'ensemble

Description

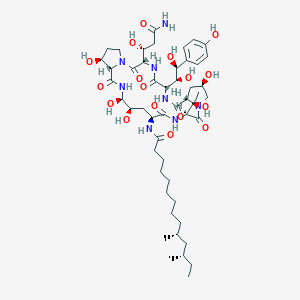

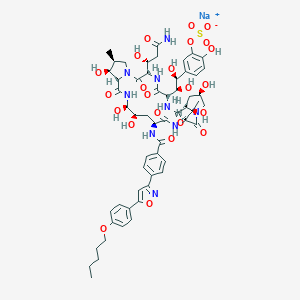

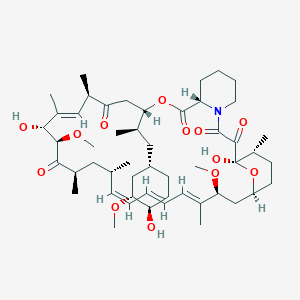

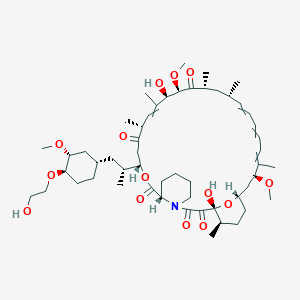

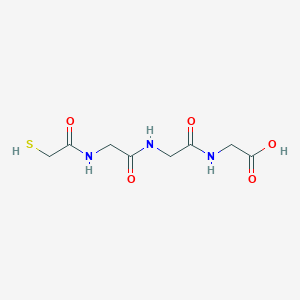

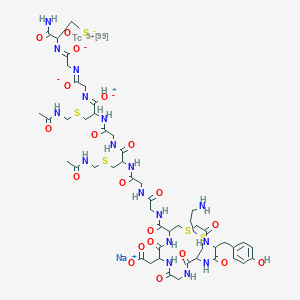

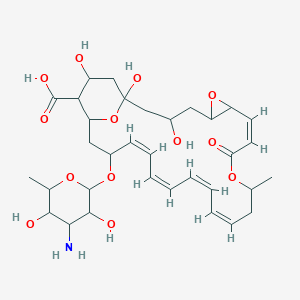

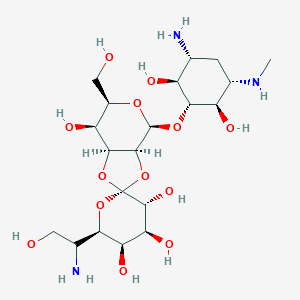

Dalargin is an endogenous opioid peptide leucine-encephalin . It is also known as Tyr-D-Ala-Gly-Phe-Leu-Arg .

Synthesis Analysis

Dalargin is a synthetic analogue of leu-enkephalin . The analysis of dalargin on the proliferation and intensity of DNA synthesis in C6 glioma cells has been studied .Molecular Structure Analysis

The molecular formula of Dalargin is C35H51N9O8 . Its exact mass is 725.39 and the molecular weight is 725.848 .Chemical Reactions Analysis

Dalargin has been studied in the context of its interaction with carbon substrates such as graphene oxide, reduced graphene oxide, and single-walled carbon nanotubes . The study showed that when dalargin is deposited onto these carbon substrates, the distribution of tritium over amino-acid residues strongly changes compared with a thick target deposited directly onto glass walls of a vessel .Physical And Chemical Properties Analysis

Dalargin has a density of 1.36±0.1 g/cm3 . The InChI Key is GDPHPXYFLPDZGH-XBTMSFKCSA-N .Applications De Recherche Scientifique

Gastrointestinal Health

Dalargin has been studied for its effects on growth factors content in experimental ulcerative colitis . Research suggests that Dalargin may influence the development of this condition, making it a potential therapeutic agent for gastrointestinal health .

Stress and Anxiety

Research indicates that Dalargin can affect the level of corticosterone in rats, which is associated with stress response. It has been used in studies to understand its impact on anxiety and locomotor-research activity in conditions akin to post-traumatic stress disorder (PTSD) in rats .

PTSD-like Conditions

Dalargin has been applied in experimental models to study its effects on changes in anxiety in rats with different genetic predispositions to stress. This research helps to understand how Dalargin might be used to treat PTSD-like conditions .

Brain Delivery and Pharmacological Effect

Dalargin has been conjugated with peptide vectors to improve its brain delivery and pharmacological effect. This vectorization significantly enhances the brain uptake of Dalargin, which could be beneficial for treating central nervous system disorders .

Mécanisme D'action

Target of Action

Dalargin is a potent agonist of the δ-opioid receptor . The δ-opioid receptor is a G protein-coupled receptor that is widely distributed in the brain and plays a crucial role in pain modulation, emotional responses, and neuroprotection .

Mode of Action

Dalargin interacts with its primary target, the δ-opioid receptor, to exert its effects . Upon binding to the receptor, it triggers a cascade of intracellular events, leading to the activation of downstream signaling pathways . .

Biochemical Pathways

It is known that the activation of δ-opioid receptors can lead to the inhibition of adenylate cyclase, decrease in cyclic amp levels, and modulation of calcium and potassium channels . These changes can result in various downstream effects, including analgesia and neuroprotection .

Pharmacokinetics

It has been shown that conjugation of dalargin with peptide vectors significantly enhances its brain uptake . This suggests that certain strategies can be employed to improve the bioavailability of Dalargin in the brain .

Result of Action

Dalargin has been shown to have several effects at the molecular and cellular levels. It can mitigate cell death induced by certain substances, such as Gentamicin . It also shows nephroprotective effects on Gentamicin-induced kidney injury . Additionally, Dalargin has been reported to have antiulcer activity .

Action Environment

The action, efficacy, and stability of Dalargin can be influenced by various environmental factors. For instance, in a model of post-traumatic stress disorder (PTSD), the administration of Dalargin was found to have different effects on rats with different individual-typological behavioral characteristics . This suggests that individual differences and environmental stressors can modulate the action of Dalargin .

Orientations Futures

Research has shown that conjugating the enkephalin analog dalargin with two different peptide vectors, SynB1 and SynB3, can improve its brain delivery and its pharmacological effect . This enhancement in brain uptake results in a significant improvement in the observed antinociceptive effect of dalargin . This supports the usefulness of peptide-mediated strategies for improving the availability and efficacy of central nervous system drugs .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H51N9O8/c1-20(2)16-27(32(49)43-26(34(51)52)10-7-15-39-35(37)38)44-33(50)28(18-22-8-5-4-6-9-22)42-29(46)19-40-30(47)21(3)41-31(48)25(36)17-23-11-13-24(45)14-12-23/h4-6,8-9,11-14,20-21,25-28,45H,7,10,15-19,36H2,1-3H3,(H,40,47)(H,41,48)(H,42,46)(H,43,49)(H,44,50)(H,51,52)(H4,37,38,39)/t21-,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPHPXYFLPDZGH-XBTMSFKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H51N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50231302 | |

| Record name | Dalargin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

725.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dalargin | |

CAS RN |

81733-79-1 | |

| Record name | Dalargin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081733791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dalargin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50231302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DALARGIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V13505565P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pneumocandin A0, 1-[(4R,5R)-4,5-dihydroxy-N2-(1-oxohexadecyl)-L-ornithine]-4-[(4S)-4-hydroxy-4-[4-hydroxy-3-(sulfooxy)phenyl]-L-threonine]-](/img/structure/B549160.png)